Spectabiline (Senecio)
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Overview
Description
Spectabiline is a pyrrolizidine alkaloid found in various species of the Senecio genus. Pyrrolizidine alkaloids are naturally occurring compounds that are synthesized by plants and microorganisms. Spectabiline is known for its hepatotoxic and carcinogenic properties, making it a compound of interest in both toxicological and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolizidine alkaloids, including spectabiline, involves several steps. One common approach is the condensation of amino acids with aldehydes, followed by cyclization and reduction reactions. Specific reaction conditions, such as temperature and pH, are crucial for the successful synthesis of these compounds .
Industrial Production Methods: Industrial production of spectabiline typically involves the extraction of the compound from Senecio plants. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to identify and isolate spectabiline from plant extracts. Advanced extraction methods, including ultrasound-assisted extraction and pressurized liquid extraction, are employed to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Spectabiline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving spectabiline include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as solvent choice and reaction time, play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from the reactions of spectabiline depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound .
Scientific Research Applications
Spectabiline has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying the synthesis and reactivity of pyrrolizidine alkaloids. In biology, spectabiline is investigated for its toxicological effects on liver cells and its potential role in carcinogenesis. In medicine, the compound is explored for its potential therapeutic applications, despite its toxicity. Additionally, spectabiline is used in the pharmaceutical industry for developing new drugs and understanding the mechanisms of drug-induced liver injury .
Mechanism of Action
The mechanism of action of spectabiline involves its interaction with cellular proteins and enzymes. The compound is metabolized in the liver, where it forms reactive intermediates that can bind to cellular macromolecules, leading to hepatotoxicity and carcinogenicity. Molecular targets of spectabiline include cytochrome P450 enzymes, which play a crucial role in its bioactivation .
Comparison with Similar Compounds
Similar Compounds: Spectabiline is structurally similar to other pyrrolizidine alkaloids, such as monocrotaline and senecionine. These compounds share a common pyrrolizidine core but differ in their side chains and functional groups .
Uniqueness: What sets spectabiline apart from other pyrrolizidine alkaloids is its specific pattern of toxicity and its unique reactivity in chemical reactions. While monocrotaline is known for its potent hepatotoxicity, spectabiline exhibits a different toxicity profile, making it a valuable compound for comparative toxicological studies .
Conclusion
Spectabiline is a fascinating compound with significant implications in various fields of scientific research. Its unique chemical properties and biological activities make it a valuable subject for studies in chemistry, biology, medicine, and industry. Understanding the synthesis, reactivity, and applications of spectabiline can provide insights into the broader class of pyrrolizidine alkaloids and their impact on human health.
Properties
CAS No. |
520-55-8 |
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Molecular Formula |
C18H25NO7 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[(1R,4R,5R,6R,16R)-6-hydroxy-4,5,6-trimethyl-3,7-dioxo-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-en-5-yl] acetate |
InChI |
InChI=1S/C18H25NO7/c1-10-15(21)25-13-6-8-19-7-5-12(14(13)19)9-24-16(22)17(3,23)18(10,4)26-11(2)20/h5,10,13-14,23H,6-9H2,1-4H3/t10-,13+,14+,17-,18+/m0/s1 |
InChI Key |
ZVBPCOQJPAOXMI-HWJAIVRSSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)OC(=O)C)(C)O |
SMILES |
CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O |
Canonical SMILES |
CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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